molecular formula C15H17NO B133497 2,6-Dimethyl-3-(phenylmethoxy)-aniline CAS No. 70261-50-6

2,6-Dimethyl-3-(phenylmethoxy)-aniline

Cat. No. B133497
Key on ui cas rn: 70261-50-6
M. Wt: 227.3 g/mol
InChI Key: KMXQUVMDZUGZIA-UHFFFAOYSA-N
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Patent
US04704401

Procedure details

Zinc dust is added in portions to a solution of 4-benzyloxy-2-nitro-m-xylene (83.8 g) in glacial acetic acid (715 ml). Addition is complete when the exothermic reaction subsides. The reaction mixture is filtered through Celite and the pad washed with acetic acid. The filtrate is concentrated in vacuo and the residue diluted with H2O and made basic with ammonium hydroxide, and extracted with chloroform. The combined organic extracts are dried and concentrated in vacuo to give the desired aniline in quantitative crude yield.
Name
4-benzyloxy-2-nitro-m-xylene
Quantity
83.8 g
Type
reactant
Reaction Step One
Quantity
715 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[C:11]([N+:16]([O-])=O)[C:10]=1[CH3:19])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(O)(=O)C.[Zn]>[CH2:1]([O:8][C:9]1[C:10]([CH3:19])=[C:11]([C:12]([CH3:15])=[CH:13][CH:14]=1)[NH2:16])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
4-benzyloxy-2-nitro-m-xylene
Quantity
83.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C(=C(C=C1)C)[N+](=O)[O-])C
Name
Quantity
715 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Addition
CUSTOM
Type
CUSTOM
Details
the exothermic reaction subsides
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through Celite
WASH
Type
WASH
Details
the pad washed with acetic acid
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue diluted with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CUSTOM
Type
CUSTOM
Details
The combined organic extracts are dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C(=C(N)C(=CC1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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